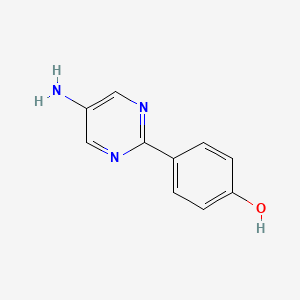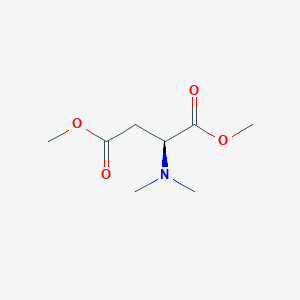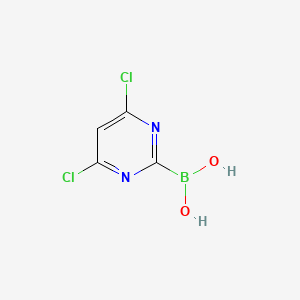![molecular formula C10H10N2O2 B11906560 3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid](/img/structure/B11906560.png)
3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid is a heterocyclic compound that features a pyrrolo[1,2-a]pyrimidine ring system attached to a propanoic acid moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid typically involves the regioselective N-alkylation of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate under liquid-liquid phase-transfer reaction conditions. This is followed by saponification of the ester function to form the desired compound . The reaction conditions often include the use of tetrabutylammonium hydrogensulfate as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions
3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure but differs in the position of the nitrogen atoms.
Pyrrolo[1,2-a]pyrazine: Another related compound with a different heterocyclic ring system.
3-(Pyridin-2-yl)propanoic acid: This compound has a pyridine ring instead of a pyrrolo[1,2-a]pyrimidine ring.
Uniqueness
3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
属性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC 名称 |
3-pyrrolo[1,2-a]pyrimidin-7-ylpropanoic acid |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)3-2-8-6-9-11-4-1-5-12(9)7-8/h1,4-7H,2-3H2,(H,13,14) |
InChI 键 |
HWUDKQOHLZGCER-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C=C(C=C2N=C1)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2R,4r,5S)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride](/img/structure/B11906496.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B11906498.png)



![Imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B11906510.png)






